![molecular formula C13H14F3NO5 B1356487 2-[4-(Trifluoromethyl)phenyl]morpholine oxalate CAS No. 1198416-91-9](/img/structure/B1356487.png)

2-[4-(Trifluoromethyl)phenyl]morpholine oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

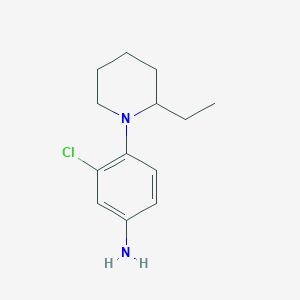

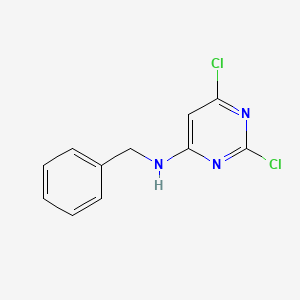

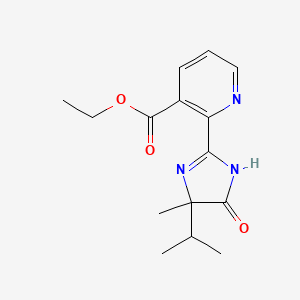

“2-[4-(Trifluoromethyl)phenyl]morpholine oxalate” is a chemical compound with the CAS Number: 1198416-91-9 . It has a molecular weight of 321.25 and its molecular formula is C11H12F3NO·C2H2O4 . It appears as an off-white solid .

Molecular Structure Analysis

The InChI code for “2-[4-(Trifluoromethyl)phenyl]morpholine oxalate” is 1S/C11H12F3NO.C2H2O4/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;3-1(4)2(5)6/h1-4,10,15H,5-7H2;(H,3,4)(H,5,6) .

Physical And Chemical Properties Analysis

“2-[4-(Trifluoromethyl)phenyl]morpholine oxalate” is an off-white solid . It has a molecular weight of 321.25 and its molecular formula is C11H12F3NO·C2H2O4 .

Wissenschaftliche Forschungsanwendungen

However, compounds with a trifluoromethyl group, like “2-[4-(Trifluoromethyl)phenyl]morpholine oxalate”, are often used in the development of pharmaceuticals and agrochemicals . The trifluoromethyl group can enhance the biological activity of these compounds, making them effective as active ingredients.

- Trifluoromethylated compounds are valuable building blocks in organic synthesis . They provide access to complex nitrogen-containing compounds with carbon-centered chirality .

- The C–F bond in trifluoromethyl-containing compounds is the strongest single bond in organic compounds . These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

- Trifluoromethylated compounds have shown improved anti-tumor activity, particularly against cervical cancer .

- The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

- Similar to pharmaceuticals, trifluoromethyl groups can enhance the biological activity of agrochemicals .

- α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

Organic Synthesis

Pharmaceuticals

Agrochemicals

Synthesis of α-Trifluoromethylstyrene Derivatives

- The C–F bond in trifluoromethyl-containing compounds is the strongest single bond in organic compounds . It is the most challenging task to study the activation of the C–F bond in organic synthesis .

- Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

- In the past decades, significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .

- The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

- This review aims to provide a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .

C–F Bond Functionalization

Transition Metal-Mediated Trifluoromethylation Reactions

Eigenschaften

IUPAC Name |

oxalic acid;2-[4-(trifluoromethyl)phenyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.C2H2O4/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;3-1(4)2(5)6/h1-4,10,15H,5-7H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKHXBQYMNLAEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethyl)phenyl]morpholine oxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)